Desethoxy Methoxy Bilastine

Description

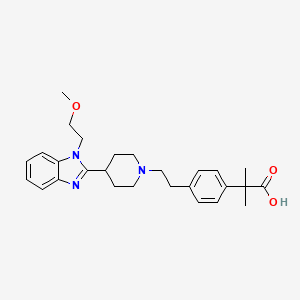

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H35N3O3 |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

2-[4-[2-[4-[1-(2-methoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C27H35N3O3/c1-27(2,26(31)32)22-10-8-20(9-11-22)12-15-29-16-13-21(14-17-29)25-28-23-6-4-5-7-24(23)30(25)18-19-33-3/h4-11,21H,12-19H2,1-3H3,(H,31,32) |

InChI Key |

JLASWOVXUMSXND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOC)C(=O)O |

Origin of Product |

United States |

Synthetic Routes and Chemical Transformations of Desethoxy Methoxy Bilastine

Retrosynthetic Analysis of Desethoxy Methoxy (B1213986) Bilastine (B1667067)

A retrosynthetic analysis of the target molecule is crucial for devising a logical synthetic plan. youtube.com The process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.

The primary disconnections for Desethoxy Methoxy Bilastine are:

C-N Bond Disconnection: The bond between the piperidine (B6355638) nitrogen and the ethylphenyl moiety is a logical point for disconnection. This suggests a nucleophilic substitution reaction between a piperidine-benzimidazole core and a phenylpropanoic acid derivative carrying a suitable leaving group.

Benzimidazole (B57391) Core Formation: The benzimidazole ring itself can be disconnected to reveal an ortho-phenylenediamine precursor and a carboxylic acid equivalent. Specifically, this would be N¹-(2-methoxyethyl)benzene-1,2-diamine.

Piperidine-Benzimidazole Linkage: The bond between the C2 of the benzimidazole and the C4 of the piperidine ring is another key disconnection, typically formed via a condensation reaction.

This backward-looking analysis points to three key building blocks: a 2-methyl-2-phenylpropanoic acid derivative, 4-piperidone, and N¹-(2-methoxyethyl)benzene-1,2-diamine.

Precursor Identification and Elaboration for this compound Synthesis

Based on the retrosynthetic analysis, several key precursors are required for the synthesis of this compound. The elaboration of these precursors is the first practical step in the synthetic sequence. A crucial starting material for the benzimidazole portion is o-phenylenediamine (B120857), which is first alkylated to introduce the specific side chain that differentiates this compound from Bilastine. museonaturalistico.it

| Precursor Name | Chemical Structure | Role in Synthesis |

| o-Phenylenediamine | C₆H₄(NH₂)₂ | Starting material for the benzimidazole core. museonaturalistico.it |

| 1-bromo-2-methoxyethane | BrCH₂CH₂OCH₃ | Alkylating agent to introduce the methoxyethyl group. |

| N¹-(2-methoxyethyl)benzene-1,2-diamine | C₉H₁₄N₂O | Key intermediate formed from the alkylation of o-phenylenediamine. |

| 2-(Piperidin-4-yl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole | C₁₅H₂₁N₃O | The core heterocyclic fragment that couples with the phenylpropanoic acid moiety. |

| 2-[4-(2-Chloroethyl)phenyl]-2-methylpropanoic acid methyl ester | C₁₃H₁₇ClO₂ | The second major fragment, containing the propanoic acid and a reactive chloroethyl group for coupling. museonaturalistico.itweblivelink.com |

Multi-Step Synthetic Strategies for this compound

The forward synthesis combines the identified precursors in a logical sequence. A common strategy involves first constructing the substituted benzimidazole-piperidine core, followed by its coupling to the phenylpropanoic acid side chain and final hydrolysis. museonaturalistico.itgoogleapis.com

A representative synthetic route begins with the alkylation of o-phenylenediamine with a 2-methoxyethyl halide to form N¹-(2-methoxyethyl)benzene-1,2-diamine. This intermediate is then cyclized with a piperidine-4-carboxylic acid derivative to form the 2-(piperidin-4-yl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole core. In a separate pathway, the 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoic acid methyl ester is prepared. The two key fragments are then coupled via a nucleophilic substitution reaction, where the piperidine nitrogen displaces the chloride. The final step is the hydrolysis of the methyl ester to yield the carboxylic acid of this compound. museonaturalistico.itgoogle.com

The synthesis involves several fundamental organic reactions:

N-Alkylation: The synthesis of the N¹-(2-methoxyethyl)benzene-1,2-diamine precursor occurs via a standard Sₙ2 reaction, where one of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl halide.

Amide Condensation and Cyclization: The formation of the benzimidazole ring proceeds through an initial amide bond formation between the diamine and a carboxylic acid (or its derivative), followed by an intramolecular cyclization with the elimination of water to form the imidazole (B134444) ring.

Nucleophilic Alkylation (Coupling): The key bond-forming step between the two major fragments is a nucleophilic alkylation. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group on the phenylpropanoic acid ester, displacing the chloride leaving group. museonaturalistico.it

Ester Hydrolysis: The final step involves the conversion of the methyl ester to the carboxylic acid. This is typically achieved through saponification, a base-catalyzed hydrolysis mechanism. An acid workup then protonates the carboxylate to give the final product. google.com

Optimizing reaction conditions is critical for maximizing yield and purity. researchgate.net While specific optimization data for this compound is proprietary, the table below represents typical parameters that would be optimized for the key coupling and hydrolysis steps, based on analogous reactions in Bilastine synthesis. museonaturalistico.it

| Reaction Step | Parameter | Conditions Explored | Optimal Condition (Hypothetical) |

| Coupling Reaction | Base | K₂CO₃, NaHCO₃, Et₃N | NaHCO₃ (3.0 eq) museonaturalistico.it |

| Solvent | Acetonitrile, DMF, DMSO | DMSO | |

| Temperature | 80°C, 100°C, 120°C | 100°C museonaturalistico.it | |

| Time | 8h, 16h, 24h | 16h museonaturalistico.it | |

| Ester Hydrolysis | Base | NaOH, KOH, LiOH | NaOH (2.0 eq) museonaturalistico.it |

| Solvent | H₂O/MeOH, H₂O/EtOH, H₂O/THF | H₂O/MeOH | |

| Temperature | RT, 40°C, 60°C | 40°C | |

| Time | 1h, 2h, 4h | 2h museonaturalistico.it |

The molecular structure of this compound does not possess any stereocenters. The carbon atom bearing the two methyl groups and the carboxylic acid is a quaternary, achiral center. Therefore, stereoselective synthesis, which is the synthesis of a specific stereoisomer of a chiral molecule, is not a relevant consideration for the preparation of this particular compound. beilstein-journals.orgresearchgate.net While many modern pharmaceutical syntheses require complex stereoselective steps to ensure the correct three-dimensional arrangement of atoms, the achiral nature of this compound simplifies its synthesis in this regard. rsc.orgrsc.org

Derivatization and Modification of this compound Scaffolds

Although this compound is primarily of interest as a reference standard, its chemical scaffold possesses several functional groups amenable to derivatization for structure-activity relationship (SAR) studies or the development of other novel compounds.

Carboxylic Acid Group: The carboxylic acid is a versatile handle for modification. It can be converted into a wide range of esters, amides, or acyl halides. For instance, coupling with various amino acids or their esters could generate novel peptide conjugates.

Piperidine Nitrogen: The tertiary amine within the piperidine ring can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts.

Benzimidazole N-H (if un-substituted): In related scaffolds where the benzimidazole nitrogen is not alkylated, it can be a site for further functionalization.

Aromatic Rings: Both the phenyl and benzimidazole rings could potentially undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although controlling the regioselectivity could be challenging.

These potential modifications highlight the chemical versatility of the this compound scaffold for creating libraries of related compounds for further research.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial in modern pharmaceutical manufacturing to minimize environmental impact and enhance process efficiency. While specific studies on the green synthesis of this compound are not available, the principles applied to the synthesis of Bilastine and other antihistamines provide a clear framework. mdpi.comknowledge-share.euacs.org The goal is to develop synthetic routes that are more sustainable, use less hazardous materials, and generate less waste. researchgate.net

Key areas for applying green chemistry principles include:

Catalysis: The use of efficient catalysts can significantly improve the sustainability of a chemical process. This includes using non-toxic, recyclable catalysts to reduce waste and energy consumption. In the synthesis of related compounds, novel catalysts have been introduced to reduce side reactions and increase yields. drpress.org For instance, borrowing hydrogen methodology represents a green method for synthesizing valuable amines using commodity alcohols instead of toxic alkylating agents. acs.org

Atom Economy and Process Intensification: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the use of protecting groups and developing one-pot reactions to reduce the number of steps and purification stages. Process intensification, such as using flow chemistry, can also lead to better yields and safety profiles.

Waste Reduction: A key metric in green chemistry is the Environmental Factor (E-factor), which measures the amount of waste generated per kilogram of product. The aim is to design processes with a low E-factor. This can be achieved through higher yields, recyclable solvents, and catalytic reactions. knowledge-share.eu

The table below illustrates how green chemistry metrics can be applied to evaluate and compare different synthetic approaches, using data from a related antihistamine synthesis as an example.

Table 1: Comparison of Conventional vs. Green Synthesis Metrics for an Antihistamine

| Metric | Conventional Synthesis (Using VOCs) | Green Synthesis (Using 2-MeTHF/CPME) |

| Overall Yield | 10% | 21-22% |

| E-Factor | 24.1 - 54.9 | 12.2 - 22.1 |

| Solvents Used | Toluene, Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) |

| Reaction Conditions | Harsh conditions, excess toxic reagents | Milder conditions, stoichiometric reagents |

| Data based on the synthesis of dimethindene, a related antihistamine, for illustrative purposes. mdpi.comresearchgate.net |

By adopting these green chemistry principles, the synthesis of this compound, whether as a reference standard or as part of a larger manufacturing process, can be made more environmentally sustainable and economically viable.

Structural Activity Relationship Sar and Ligand Interaction Studies of Desethoxy Methoxy Bilastine Theoretical and in Vitro Focus

Comparative Structural Analysis: Desethoxy Methoxy (B1213986) Bilastine (B1667067) vs. Parent Bilastine and Analogs

A comparative analysis of Desethoxy Methoxy Bilastine with Bilastine and its other analogs reveals key structural modifications that are anticipated to influence its physicochemical properties and biological activity. Bilastine is characterized by a specific arrangement of a benzimidazole (B57391) ring, a piperidine (B6355638) ring, and a substituted phenylpropanoic acid moiety, which includes a 2-ethoxyethyl side chain on the benzimidazole nitrogen. museonaturalistico.it In this compound, this ethoxyethyl group is replaced by a methoxy group.

This seemingly minor alteration—the substitution of an ethoxyethyl group with a methoxy group—can lead to significant changes in the molecule's size, shape, flexibility, and electronic distribution. These changes, in turn, can affect how the molecule interacts with its biological targets.

The conformation of a molecule, or its spatial arrangement of atoms, is a critical determinant of its biological activity. For a molecule like this compound, the orientation of the benzimidazole, piperidine, and phenylpropanoic acid groups relative to each other is of paramount importance. The replacement of the longer, more flexible ethoxyethyl chain in Bilastine with a smaller methoxy group in this compound is expected to reduce the conformational flexibility in that region of the molecule.

This reduced flexibility could have several consequences:

Receptor Binding: A more rigid conformation might lead to a more specific or, conversely, a weaker interaction with the target receptor, depending on whether the preferred conformation fits the binding pocket.

Physicochemical Properties: Changes in conformation can affect properties such as solubility and membrane permeability.

Computational studies on Bilastine have utilized methods like Density Functional Theory (DFT) to understand its molecular conformation. researchgate.netnih.gov Similar approaches could be employed for this compound to predict its most stable conformations and compare them to that of Bilastine.

The structural change from Bilastine to this compound introduces both steric and electronic effects that can alter its interaction with biological targets.

Steric Effects: The methoxy group is smaller than the ethoxyethyl group. This reduction in steric bulk could allow the molecule to fit into binding pockets that might not accommodate the larger Bilastine molecule. Conversely, the larger ethoxyethyl group in Bilastine might form favorable van der Waals interactions within a binding site that the smaller methoxy group cannot.

Electronic Effects: The oxygen atom in the methoxy group is an electron-donating group, which can influence the electron density of the benzimidazole ring system. This alteration in the electronic landscape of the molecule can affect its ability to form hydrogen bonds and other electrostatic interactions with a receptor. The polarity and hydrogen bonding capacity of the molecule are also altered, which can impact its pharmacokinetic properties.

| Structural Feature | Bilastine | This compound (Theoretical) | Potential Impact of Structural Change |

|---|---|---|---|

| Side Chain on Benzimidazole | 2-ethoxyethyl | Methoxy | Reduced steric bulk, decreased flexibility, altered polarity. |

| Flexibility of Side Chain | High | Low | May lead to a more defined conformation for receptor binding. |

| Potential for H-bonding | Ether oxygen can act as H-bond acceptor. | Ether oxygen can act as H-bond acceptor. | The overall hydrogen bonding profile of the molecule may be altered due to conformational changes. |

Molecular Modeling and Computational Chemistry of this compound

Molecular modeling and computational chemistry are powerful tools for predicting the properties and interactions of novel compounds like this compound. These in silico methods allow for the investigation of molecular properties without the need for chemical synthesis and experimental testing.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure of this compound. dergipark.org.tr These calculations can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Distribution of Electron Density: This helps in identifying regions of the molecule that are electron-rich or electron-poor, which are crucial for intermolecular interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding chemical reactivity and charge transfer interactions. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting areas that are likely to engage in electrostatic interactions. researchgate.netnih.gov

| Computational Method | Predicted Application for this compound | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis. | Stable conformation, electron density distribution, HOMO-LUMO energies. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of electrostatic potential. | Identification of sites for electrostatic interactions with a receptor. |

| Natural Bond Orbital (NBO) Analysis | Study of intramolecular and intermolecular bonding. | Understanding of charge transfer and delocalization within the molecule. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations could be performed with hypothetical targets, such as the histamine (B1213489) H1 receptor, to predict its binding mode and affinity.

Studies on Bilastine have suggested that its carboxyl group forms an important electrostatic interaction with lysine (B10760008) residues in the H1 receptor. nih.gov Docking simulations of this compound into the H1 receptor could explore:

Binding Pose: The specific orientation of the molecule within the receptor's binding site.

Key Interactions: Identification of amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the ligand.

Binding Energy: A calculated score that estimates the strength of the interaction between the ligand and the receptor.

By comparing the docking results of this compound with those of Bilastine, it would be possible to hypothesize whether the structural modification enhances or diminishes its binding affinity for the target.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features responsible for a compound's biological activity.

For this compound and related ligands, a pharmacophore model could be developed based on the known structural requirements for binding to the histamine H1 receptor. This model would likely include features such as:

Aromatic rings

A hydrogen bond acceptor (the carboxyl group)

A basic nitrogen atom (in the piperidine ring)

Hydrophobic regions

By mapping this compound onto this pharmacophore model, it would be possible to assess how well its structural features align with the requirements for activity. This can provide a qualitative prediction of its potential as an H1 receptor antagonist.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and databases, no information has been found for the chemical compound "this compound." This suggests that the compound may be a novel entity not yet described in published research, a minor metabolite, or an impurity of the antihistamine bilastine that is not widely documented under this specific nomenclature.

The available research extensively covers bilastine, including its metabolism and interactions with various enzymes and receptors. Studies indicate that bilastine undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged. While various impurities and metabolites of bilastine have been identified for regulatory purposes, "this compound" does not appear among them in the accessible scientific literature.

Consequently, it is not possible to provide an article detailing the Structural-Activity Relationship (SAR), Ligand Interaction Studies, In Vitro Receptor Binding Profiling, Enzyme Inhibition/Activation Studies, or Structure-Metabolism Relationships of "this compound" as requested. The absence of data prevents any scientifically accurate discussion on these topics for this specific compound.

Advanced Analytical Methodologies for Desethoxy Methoxy Bilastine Characterization

Spectroscopic Techniques for Desethoxy Methoxy (B1213986) Bilastine (B1667067) Structure Elucidation

Spectroscopic methods are indispensable for obtaining detailed information about the molecular structure of Desethoxy Methoxy Bilastine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide complementary data to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous identification and structural analysis of organic molecules, including pharmaceutical impurities. veeprho.comtoref-standards.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the molecular structure, connectivity, and stereochemistry of a compound. veeprho.comyoutube.com For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include distinct aromatic protons from the benzimidazole (B57391) and phenyl rings, aliphatic protons from the piperidine (B6355638) ring and ethyl side chains, and a characteristic singlet for the methoxy (-OCH₃) group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic signals would be expected for the carboxylic acid carbon, aromatic carbons, and aliphatic carbons of the piperidine and ethyl ether moieties.

2D NMR: Advanced two-dimensional NMR techniques are used to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) helps identify spin-coupled protons, confirming adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular fragments.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Identifies proton environments | Signals for aromatic, aliphatic, and methoxy protons. |

| ¹³C NMR | Identifies carbon environments | Signals for carboxylic acid, aromatic, and aliphatic carbons. |

| COSY | Establishes H-H connectivity | Correlations within the piperidine ring and ethyl side chains. |

| HSQC/HMBC | Establishes C-H connectivity | Confirmation of the link between the methoxy group and the ethyl chain, and the overall molecular assembly. |

This table contains representative data based on the known structure of this compound and general principles of NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the structure of pharmaceutical compounds and their impurities. researchgate.netnih.gov HRMS provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. researchgate.net

For this compound (C₂₇H₃₅N₃O₃), HRMS would be used to measure the exact mass of the molecular ion. The theoretical exact mass can be calculated, and the measured value from an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer would be expected to be within a few parts per million (ppm) of this value, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is further employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. Key fragmentations for this compound would likely involve the cleavage of the ether linkage, the bond between the piperidine ring and the ethylphenyl group, and fragmentations within the benzimidazole moiety.

| Ion | Theoretical m/z | Description |

| [M+H]⁺ | 450.2700 | Protonated molecular ion of this compound. |

| Fragment 1 | Varies | Loss of the methoxyethyl group from the benzimidazole nitrogen. |

| Fragment 2 | Varies | Cleavage yielding the 2-methylpropanoic acid-phenyl-ethyl fragment. |

| Fragment 3 | Varies | Ion corresponding to the piperidinyl-benzimidazole moiety. |

This table contains representative data based on the known structure and common fragmentation pathways for related molecules.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. labmanager.comeag.com These techniques are complementary and are widely used in the pharmaceutical industry for material identification. labmanager.comtechnologygateway.ie

FTIR Spectroscopy: This technique measures the absorption of infrared light by the molecule, causing vibrations of the chemical bonds. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-H stretches for aromatic and aliphatic groups, and the C-O stretch of the ether group.

Raman Spectroscopy: This technique involves the inelastic scattering of laser light. Raman is particularly sensitive to non-polar bonds and provides complementary information to FTIR. labmanager.com It would be effective for identifying the vibrations of the aromatic rings and the carbon backbone of the molecule.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Moderate |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Ether | C-O stretch | 1070-1150 | Moderate |

| Aliphatic | C-H stretch | 2850-2960 | Strong |

This table contains representative data based on characteristic functional group frequencies.

Chromatographic Separation and Purity Analysis of this compound

Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API), other impurities, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. ijpronline.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of this compound.

Method development involves optimizing several parameters to achieve adequate separation:

Stationary Phase: A C18 or C8 column is commonly chosen for the separation of Bilastine and its related compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate all related impurities with different polarities.

Detection: A photodiode array (PDA) detector is used to monitor the elution at a specific wavelength, typically around 275 nm for Bilastine-related compounds.

The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

| Parameter | Typical Condition/Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Linearity (r²) | > 0.999 |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

This table contains representative parameters based on published methods for the parent compound, Bilastine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, its application for the analysis of large, polar, and low-volatility molecules like this compound is limited. rsc.org

Direct analysis of this compound by GC-MS is generally not feasible due to its high molecular weight (449.58 g/mol ) and the presence of a polar carboxylic acid group, which make it non-volatile. For GC-MS analysis to be applicable, a derivatization step would be necessary. rsc.org This involves a chemical reaction to convert the polar functional groups (like the carboxylic acid) into less polar, more volatile derivatives (e.g., by esterification).

While GC-MS can be used for the analysis of some antihistamines, LC-MS is the preferred and more direct method for compounds like this compound, avoiding the complexities and potential side reactions associated with derivatization. nih.govscioninstruments.com

Capillary Electrophoresis for this compound

Capillary electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, making it suitable for the analysis of pharmaceutical impurities. nih.gov However, a review of the scientific literature did not yield specific studies detailing the application of capillary electrophoresis for the characterization or quantification of this compound. While CE methods have been developed for the impurity profiling of various drugs, specific parameters and validated methods for this particular bilastine-related compound are not publicly available at this time.

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and conformational arrangements, which is invaluable for the unambiguous identification of a compound and for studying its polymorphic forms.

Currently, there are no publicly available X-ray crystallography data or detailed solid-state characterization studies specifically for this compound. While extensive research has been conducted on the crystalline forms of the parent drug, Bilastine, researchgate.netgoogle.com similar investigations into the solid-state properties of its methoxy derivative have not been reported in the reviewed literature.

Quantitative Analytical Techniques for this compound in Research Matrices (e.g., in vitro samples, reaction mixtures)

The quantitative determination of pharmaceutical impurities is crucial for ensuring the safety and efficacy of the active pharmaceutical ingredient. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose in various research and quality control matrices. ijpsr.com

Specific validated quantitative analytical methods for this compound in research matrices like in vitro samples or reaction mixtures are not detailed in the available scientific literature. While numerous analytical methods have been published for the quantification of Bilastine and its degradation products, researchgate.netufrgs.brjchr.org dedicated and validated methods for the precise quantification of the this compound impurity have not been specifically reported. Research on the metabolism of Bilastine in preclinical studies has shown it to be minimal, with the parent drug being the major component excreted. researchgate.net However, for quality control during synthesis, validated methods for impurities like this compound are essential.

Below is a table summarizing the typical analytical techniques that could be applied for the quantification of this compound, based on methods developed for Bilastine and its other impurities.

| Technique | Typical Detector | Commonly Used For | Applicability to this compound |

| HPLC/UPLC | UV, DAD, MS | Impurity profiling, stability studies, quantification in various matrices | Highly applicable for separation and quantification from Bilastine and other related substances. |

| LC-MS/MS | Mass Spectrometer | Highly sensitive and selective quantification in complex matrices (e.g., biological fluids) | Potentially applicable for trace-level quantification in in vitro metabolism studies. |

Metabolic Transformations and Biotransformation Pathways of Desethoxy Methoxy Bilastine Excluding Clinical Human Data

Identification of Potential Metabolic Sites in Desethoxy Methoxy (B1213986) Bilastine (B1667067)

From a chemical structure perspective, Desethoxy Methoxy Bilastine, like Bilastine, possesses several functional groups that could theoretically be susceptible to metabolic transformations. These include:

Ether Linkages: The methoxy and ethoxy groups are potential sites for O-dealkylation, a common metabolic reaction.

Aromatic Rings: The benzimidazole (B57391) and phenyl rings could undergo hydroxylation.

Alkyl Groups: The ethyl side chain and the piperidine (B6355638) ring are potential sites for oxidation.

Carboxylic Acid Group: This group could potentially undergo conjugation reactions.

However, based on the extensive evidence that Bilastine is largely resistant to metabolism, it is hypothesized that the structural arrangement of this compound also confers a high degree of metabolic stability. nih.govsemanticscholar.org

In Vitro Enzyme Systems for this compound Biotransformation Studies

To definitively determine the metabolic fate of this compound, a range of in vitro enzyme systems would typically be employed. These systems are crucial in preclinical drug development to understand a compound's biotransformation.

Microsomal Incubations: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolic reactions. Incubating this compound with human liver microsomes would reveal its susceptibility to CYP-mediated oxidation. Studies on Bilastine using human liver microsomes showed minimal metabolism. researchgate.netdynakin.com

Hepatocyte Incubations: Cryopreserved or fresh hepatocytes provide a more complete picture of metabolism, as they contain both Phase I and Phase II enzymes, as well as transporters. An in vitro study with [14C]-Bilastine in rat, dog, and human hepatocytes demonstrated the compound's metabolic stability. researchgate.net A similar study design would be optimal for this compound.

Recombinant Enzymes: To identify specific CYP isozymes that might be involved in the metabolism of this compound, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) would be utilized. This approach allows for the precise pinpointing of which enzymes, if any, are responsible for its biotransformation. Bilastine has been shown not to significantly interact with the CYP enzyme system. nih.govtandfonline.com

Table 1: Common In Vitro Systems for Metabolic Studies

| In Vitro System | Primary Use | Relevant Enzymes |

|---|---|---|

| Liver Microsomes | Study of Phase I metabolism | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO) |

| S9 Fraction | Study of both Phase I and Phase II metabolism | CYPs, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |

| Hepatocytes | Comprehensive metabolism and toxicity studies | Full complement of hepatic metabolic enzymes and transporters |

| Recombinant Enzymes | Identification of specific enzyme involvement | Individual CYP, UGT, or other metabolic enzymes |

Proposed Biotransformation Pathways of this compound (Phase I and Phase II Reactions)

While significant metabolism of this compound is not expected, hypothetical biotransformation pathways can be proposed based on its chemical structure.

Phase I Reactions: These are functionalization reactions that introduce or expose a polar group on the substrate.

O-dealkylation: The removal of the methyl group from the methoxy moiety or the ethyl group from the ethoxy moiety.

Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings or the piperidine ring.

N-oxidation: Oxidation of the nitrogen atoms in the benzimidazole or piperidine rings.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the substrate, significantly increasing its water solubility and facilitating excretion.

Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid, a common pathway for compounds with a carboxylic acid moiety.

Sulfation: Conjugation with a sulfonate group, though less common for carboxylic acids.

It is important to reiterate that based on the metabolic profile of Bilastine, these potential pathways are unlikely to be significant for this compound. researchgate.netdrugbank.com

Comparative Biotransformation of this compound with Bilastine and Other Analogs (In Vitro)

In vitro comparative studies would be essential to understand the structure-metabolism relationship within this class of compounds. Such studies would likely involve incubating this compound, Bilastine, and other relevant analogs with human liver microsomes or hepatocytes under identical conditions. The rate of disappearance of the parent compound and the formation of any metabolites would be monitored over time.

Given that Bilastine is known to be metabolically stable, it is anticipated that this compound would exhibit a similarly low level of biotransformation in these in vitro systems. dynakin.comresearchgate.net This is in contrast to some other second-generation antihistamines that do undergo significant metabolism. nih.gov For instance, loratadine is extensively metabolized to its active metabolite, desloratadine (B1670295). Cetirizine, another second-generation antihistamine, is also largely excreted unchanged, similar to Bilastine. nih.gov

Table 2: Expected Comparative In Vitro Metabolism

| Compound | Expected Degree of Metabolism | Primary Metabolic Pathways (Hypothetical for Analogs) |

|---|---|---|

| Bilastine | Negligible | - |

| This compound | Negligible (Predicted) | O-dealkylation, Hydroxylation |

| Cetirizine | Low | Minor oxidation |

| Loratadine | High | Decarboethoxylation, Hydroxylation |

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes in this compound Turnover (In Vitro)

Preclinical in vitro studies have consistently shown that Bilastine does not significantly interact with the cytochrome P450 (CYP) enzyme system, either as a substrate, inhibitor, or inducer. nih.govtandfonline.comsemanticscholar.org This low potential for CYP-mediated interactions is a significant clinical advantage, as it reduces the likelihood of drug-drug interactions. researchgate.netnih.gov

It is therefore highly probable that this compound also has a low propensity to be metabolized by CYP enzymes. To confirm this, in vitro studies using a panel of recombinant human CYP isoforms would be conducted. These assays would directly measure the ability of each major CYP enzyme (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to metabolize the compound. Furthermore, the potential for this compound to inhibit or induce these enzymes would also be evaluated to assess its drug-drug interaction potential. Based on the data for Bilastine, it is expected that this compound would not be a significant substrate, inhibitor, or inducer of major CYP enzymes.

Degradation Pathways and Stability Analysis of Desethoxy Methoxy Bilastine Non Clinical Focus

Hydrolytic Degradation of Desethoxy Methoxy (B1213986) Bilastine (B1667067) (In Vitro Conditions)

No data is available on the hydrolytic degradation of Desethoxy Methoxy Bilastine.

Photolytic Degradation of this compound

No data is available on the photolytic degradation of this compound.

Oxidative Degradation of this compound

No data is available on the oxidative degradation of this compound.

Thermal Degradation Profiles of this compound

No data is available on the thermal degradation of this compound.

Identification and Characterization of Degradation Products of this compound

No data is available on the identification and characterization of the degradation products of this compound.

Future Research Directions and Emerging Methodologies for Desethoxy Methoxy Bilastine Studies

Application of Advanced Spectroscopic Techniques for Desethoxy Methoxy (B1213986) Bilastine (B1667067)

The structural elucidation and quantification of Desethoxy Methoxy Bilastine rely heavily on sophisticated analytical instrumentation. While standard methods like High-Performance Liquid Chromatography (HPLC) are foundational for purity analysis of Bilastine and its related substances, advanced spectroscopic techniques are essential for unambiguous characterization. museonaturalistico.itjchr.org

Future research will involve the intensive application of a combination of these techniques for the definitive identification and characterization of this compound. High-resolution mass spectrometry (HRMS), particularly techniques like LC-Q-TOF-MS/MS, will be crucial for determining the exact mass and fragmentation pathways, confirming the molecular formula and elucidating the structure of this and other related impurities. tandfonline.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, will provide detailed information about the compound's atomic connectivity and three-dimensional structure. museonaturalistico.it The integration of these methods is vital for creating a comprehensive analytical profile, which is essential for reference standards used in quality control during pharmaceutical manufacturing.

| Technique | Application for this compound | Expected Information |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation from Bilastine and other impurities; Purity assessment. museonaturalistico.itgoogle.com | Retention Time, Peak Purity, Quantitative Analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural elucidation of degradation products and impurities. tandfonline.comresearchgate.netimpactfactor.org | Molecular Weight, Fragmentation Patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure confirmation. museonaturalistico.it | Chemical Shift, Spin-Spin Coupling, Atomic Connectivity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Vibrational Frequencies of Chemical Bonds. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Synthesis Prediction (Retrosynthesis): AI-driven retrosynthesis models can predict viable synthetic pathways for complex molecules. By learning from vast databases of chemical reactions, these algorithms can propose novel and efficient routes to synthesize this compound, potentially identifying more cost-effective or environmentally friendly methods than currently exist. googleapis.com

Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a chemical compound based on its molecular structure. slideshare.net ML algorithms, such as Random Forest and Support Vector Machines, can build robust QSAR models. nih.gov For this compound, QSAR models could be developed to predict its potential affinity for the H1 histamine (B1213489) receptor or other biological targets. nih.govresearchgate.netmdpi.comresearchgate.net By analyzing the structural differences between this compound and the parent Bilastine molecule, these models can help researchers understand how specific molecular features influence biological activity, guiding the design of future molecules with improved properties. ML frameworks can also be used to predict potential drug-drug interactions based on chemical structures and metabolic pathways, such as those involving the Cytochrome P450 (CYP450) enzyme system. nih.govmdpi.comdntb.gov.ua

Exploration of Novel Synthetic Methodologies for this compound

The synthesis of pharmaceutical impurities like this compound is critical for their use as analytical reference standards. Research into novel synthetic methodologies aims to develop more efficient, scalable, and sustainable processes. One documented approach involves the synthesis of several potential Bilastine impurities, including 2-[4-(2-(4-(1-(2-methoxyethyl)benzimidazole-2-yl) piperidine-1-yl)ethyl) phenyl]-2-methylpropanoic acid (methoxyethyl bilastine), to support quality control in drug manufacturing. semanticscholar.orgscilit.compharmaffiliates.com

Future explorations will likely focus on convergent synthesis strategies, where different fragments of the molecule are prepared separately and then combined in the final steps. Innovations may include the use of new catalytic systems to improve reaction yields and reduce byproducts, as well as the development of processes that minimize the use of hazardous reagents, aligning with the principles of green chemistry. museonaturalistico.it The goal is to create synthetic routes that are not only high-yielding and simple to operate but also suitable for industrial-scale production. semanticscholar.org

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Convergent Synthesis | Key intermediates are synthesized independently and then combined. googleapis.com | Improved overall yield, greater flexibility. |

| Catalytic Methods | Use of novel catalysts to improve reaction efficiency and selectivity. | Higher yields, fewer side products, milder reaction conditions. |

| Green Chemistry Principles | Focus on reducing environmental impact by using safer solvents and reagents. museonaturalistico.it | Increased safety, reduced waste and pollution. |

Development of High-Throughput Screening Assays for this compound (Mechanism-based, in vitro only)

To efficiently evaluate the biological activity of this compound, particularly its interaction with the H1 histamine receptor, high-throughput screening (HTS) assays are indispensable. These assays allow for the rapid testing of thousands of compounds. For this specific compound, the focus is on in vitro, mechanism-based assays.

Future development will likely involve fluorescence-based assays that can monitor H1 receptor activation in real-time. nih.govmdpi.com One such approach measures changes in intracellular calcium (Ca2+) concentration upon receptor activation. nih.gov Another method uses fluorescently labeled ligands, such as BODIPY FL histamine, that compete with the test compound for binding to the receptor on target cells. nih.gov These mechanism-based assays can determine not only if this compound binds to the H1 receptor but also whether it acts as an agonist, antagonist, or inverse agonist. Adapting these methods to a high-throughput format would enable rapid characterization of its pharmacological profile and that of other related impurities. nih.gov

Environmental Fate and Transport Studies of this compound (Excluding human exposure assessment)

The increasing presence of pharmaceuticals in the environment is a global concern. wikipedia.orgnih.gov Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological impact. Since impurities can be released into the environment alongside the active pharmaceutical ingredient, their persistence, mobility, and transformation are important areas of study. unep.org

Studies on Bilastine have shown that the parent compound is not readily biodegradable and may persist in sediment. tandfonline.comnih.gov It is likely that this compound exhibits similar characteristics. Future research should include:

Biodegradation Studies: Assessing the rate and extent of degradation by microorganisms in water and soil systems.

Sorption and Mobility: Investigating the tendency of the compound to bind to soil and sediment particles, which affects its transport in the environment. researchgate.net

Transformation Studies: Identifying potential degradation products that may form through processes like hydrolysis or photolysis.

These studies will provide essential data for a comprehensive environmental risk assessment, helping to understand how this compound behaves once it enters aquatic and terrestrial ecosystems. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What validated analytical techniques are used to quantify Desethoxy Methoxy Bilastine in bulk formulations, and which validation parameters are critical?

- Answer : Reverse-phase HPLC and UV spectrophotometry are widely validated. Key parameters include specificity (assessed by analyzing blanks and potential contaminants to ensure no interfering peaks) , accuracy (evaluated via recovery studies at 80–120% of theoretical assay levels) , and robustness (tested using experimental designs to model variable effects) . These methods align with ICH guidelines for method validation.

Q. How is method specificity established for HPLC analysis of this compound?

- Answer : Specificity is confirmed by injecting blanks and analyzing potential degradation products or impurities during the Bilastine retention period. No co-eluting peaks should appear, ensuring the method’s selectivity for the target analyte .

Q. What are the standard protocols for stability-indicating assay development for this compound?

- Answer : Stability-indicating methods require forced degradation studies (e.g., exposure to heat, light, pH extremes) followed by chromatographic separation of degradation products. For example, reverse-phase HPLC with photodiode array detection can resolve Bilastine from its impurities .

Advanced Research Questions

Q. How can Analytical Quality by Design (AQbD) principles optimize chromatographic methods for this compound?

- Answer : AQbD employs Design of Experiments (DoE) to identify critical method parameters (e.g., mobile phase composition, flow rate). Contour profilers model interactions between variables, defining a "method operational design space" for robustness . This approach enhances reproducibility and regulatory compliance.

Q. What strategies address discrepancies in impurity profiling during method validation?

- Answer : Use certified reference standards (e.g., Bilastine Impurity B) to cross-validate impurity identification. Pharmacopeial cross-referencing (USP/EP) and forced degradation studies help correlate impurities with synthetic byproducts or degradation pathways .

Q. How do researchers ensure methodological rigor when formulating studies on Bilastine’s physicochemical properties?

- Answer : Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) guide hypothesis development. For example, a study comparing Bilastine’s solubility under varying pH conditions would define measurable outcomes (e.g., dissolution rates) and controls .

Q. What best practices enhance reproducibility in documenting experimental methodologies?

- Answer : Detailed experimental sections should include instrument parameters, sample preparation steps, and statistical analyses. Supplementary materials should provide raw data for complex datasets (e.g., degradation kinetics), while known compounds must reference prior synthesis protocols .

Q. How can meta-analyses inform experimental design for Bilastine’s pharmacokinetic studies?

- Answer : Systematic reviews of Bilastine’s efficacy data (e.g., histamine receptor binding affinity Ki = 64 nM) highlight gaps, such as interactions with metabolic enzymes. Subsequent studies might use in vitro CYP450 inhibition assays to explore drug-drug interactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.